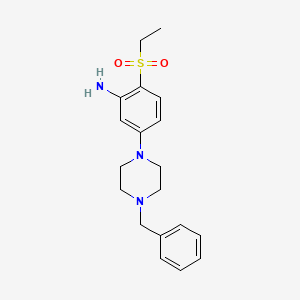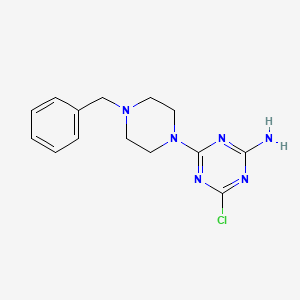
5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-(4-methoxybenzyl)picolinamide” is represented by the formula C14H13BrN2O2 . The picolinamide ring is substituted with a bromine atom, and the nitrogen of the picolinamide ring is attached to a 4-methoxybenzyl group.Physical And Chemical Properties Analysis
5-Bromo-N-(4-methoxybenzyl)picolinamide is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, and acetonitrile. It has a molecular weight of 321.17 g/mol .Scientific Research Applications
Antiviral Activity
Research into substituted 2,4-diaminopyrimidines, including compounds related to "5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine," has demonstrated potential antiviral properties. For example, derivatives of 2,4-diaminopyrimidine have shown marked inhibitory activity against retroviruses, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Statin Precursors
The synthesis of pyrimidine derivatives is crucial in the pharmaceutical industry, particularly in the production of statins, such as rosuvastatin. Efficient synthetic methodologies for key pyrimidine precursors, leveraging compounds akin to "5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine," enhance the scalability and feasibility of statin production (Šterk, Časar, Jukič, & Košmrlj, 2012).
Cancer Research
Compounds structurally related to "5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine" are explored for their potential carcinogenic properties, aiding in understanding the molecular basis of cancer. Synthesis of such compounds enables their study in biological models, contributing to cancer research and potentially leading to the development of novel therapeutic agents (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Heterocyclic Synthesis
Research demonstrates the versatility of compounds like "5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine" in synthesizing heterocycles. These heterocycles have applications in developing materials and chemicals with novel properties, underscoring the importance of such compounds in synthetic chemistry (Martins, 2002).
Corrosion Inhibition
Studies on thiazole-based pyridine derivatives, which share structural similarities with "5-Bromo-N-(4-methoxyphenyl)-4-methyl-2-pyridinamine," reveal their potential as corrosion inhibitors. This application is crucial in material science and engineering, offering a pathway to enhance the durability and lifespan of metals (Chaitra, Mohana, & Tandon, 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-13(15-8-12(9)14)16-10-3-5-11(17-2)6-4-10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYNDAPPRUMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)


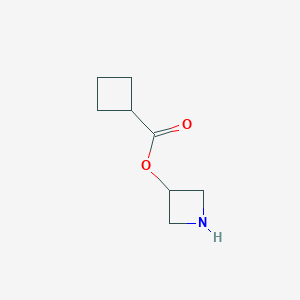
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
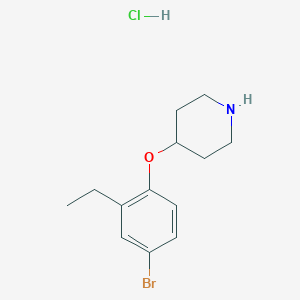
![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)
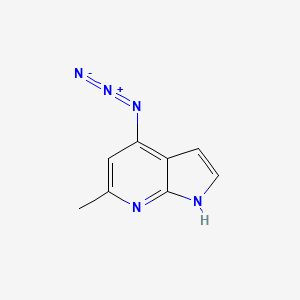
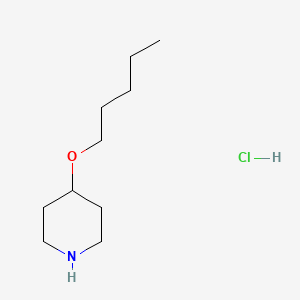
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)
